7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
Description
Properties
IUPAC Name |
7-chloro-4-methyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3S.ClH/c1-9-3-4-10(14)12-11(9)15-13(18-12)17-7-5-16(2)6-8-17;/h3-4H,5-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEFOKOVDKRZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable α-haloketone under acidic conditions.
Methylation: The methyl group is introduced at the 4th position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Piperazine Substitution: The final step involves the substitution of the 2nd position with 4-methylpiperazine. This can be done by reacting the intermediate compound with 4-methylpiperazine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the thiazole ring or the piperazine moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different physical and chemical properties depending on the nature and position of the substituents.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural similarity to other bioactive molecules makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the piperazine moiety is known to enhance the bioavailability and efficacy of drugs, making it a valuable scaffold for the design of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity and Bioactivity
The benzothiazole scaffold is highly tunable, with substituents significantly influencing both synthetic pathways and biological activity. Below is a comparative analysis with structurally related compounds:
Key Observations:
- Electron Effects : The electron-withdrawing chloro group at position 7 may stabilize the benzothiazole ring and modulate electronic interactions in biological targets, contrasting with electron-donating groups (e.g., methyl) in other derivatives .
- Synthetic Efficiency : Nickel-catalyzed methods (shared across benzothiazoles) offer broad substrate tolerance but require optimization for sterically hindered groups like piperazine .
Pharmacological and Mechanistic Differences
- Kinase Inhibition: The target compound’s piperazine moiety may facilitate hydrogen bonding with kinase ATP-binding pockets, a mechanism less pronounced in aryl/alkenyl derivatives .
- Antimicrobial Activity: Chloro-substituted benzothiazoles exhibit enhanced bactericidal effects compared to non-halogenated analogs, likely due to increased electrophilicity .
- Contrast with Pioglitazone : Unlike the thiazolidinedione-based pioglitazone (a PPARγ agonist for diabetes), the target compound lacks a thiazolidinedione ring, suggesting divergent therapeutic targets .
Research Findings and Limitations
- Patent Data : The synthesis method in supports scalability for the target compound but highlights variability in yields (41–94%) depending on substituent compatibility.
- Gaps in Evidence : Direct pharmacological data for the target compound are scarce in the provided sources; most inferences derive from structural analogs.
- Electron-Donor/Withdrawing Balance: The coexistence of chloro (electron-withdrawing) and methyl (electron-donating) groups in the target compound may create unique electronic profiles, warranting further study.
Biological Activity
7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a compound of significant interest due to its diverse biological activities. This article presents an overview of its biological properties, including antibacterial, anticancer, and kinase inhibition activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the class of benzo[d]thiazole derivatives, characterized by a chloro and a methylpiperazine group. Its IUPAC name is 7-chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride.
Antibacterial Activity
Recent studies have demonstrated that 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride exhibits moderate antibacterial activity against various bacterial strains. Notably, it has shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
A study published in "Molecules" highlighted the compound's potential as an antibacterial agent, although further research is necessary to clarify its mechanisms of action and efficacy against other pathogens.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it possesses cytotoxic effects on several cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| Human cervical cancer (HeLa) | 15 | Moderate cytotoxicity |
| Colon adenocarcinoma (CaCo-2) | 12 | Significant cytotoxicity |
| Human lung adenocarcinoma (A549) | 20 | Cytotoxic effects observed |
These results suggest that the compound may serve as a lead structure for developing new anticancer therapies, particularly through further optimization of its chemical structure .
Kinase Inhibition
Another area of research focuses on the compound's ability to inhibit specific kinases, which are crucial in various cellular processes and disease mechanisms, particularly cancer. Preliminary studies indicate that it may inhibit certain kinases involved in tumor growth and progression. However, detailed investigations are required to establish its selectivity and potency against specific kinase targets .
Case Studies
-
Study on Antibacterial Properties :
- A comprehensive analysis was conducted on the antibacterial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potential therapeutic applications in treating bacterial infections.
-
Cytotoxicity Assessment :
- In a study assessing the cytotoxic effects on human cancer cell lines, 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride was found to induce apoptosis in HeLa cells through mitochondrial pathways.
- Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride?
- Methodology :
- Step 1 : React a benzo[d]thiazole precursor (e.g., 2-amino-7-chloro-4-methylbenzo[d]thiazole) with 4-methylpiperazine under reflux in a polar aprotic solvent like DMSO or DMF. Catalytic acid (e.g., glacial acetic acid) is often added to facilitate nucleophilic substitution .
- Step 2 : Purify the crude product via vacuum distillation, followed by recrystallization using ethanol-water mixtures to isolate the free base .
- Step 3 : Convert the free base to the hydrochloride salt by treating with concentrated HCl in anhydrous ethanol, then precipitate and dry under reduced pressure .
Q. How is the compound characterized to confirm its structural integrity?
- Methodology :
- Spectroscopy : Use H NMR to verify substitution patterns (e.g., methyl groups at δ ~2.5 ppm, piperazine protons at δ ~2.7–3.3 ppm) and FT-IR to identify functional groups (e.g., C-Cl stretch at ~700 cm) .
- Elemental Analysis : Confirm stoichiometry via CHNS analysis (e.g., expected Cl% ~15–18%) .
- Melting Point : Compare observed values (e.g., 141–143°C for related compounds) with literature to assess purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize byproducts?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMSO vs. DMF) to enhance nucleophilicity of 4-methylpiperazine. DMSO may improve reaction rates but requires careful temperature control to avoid decomposition .
- Catalyst Optimization : Evaluate acid catalysts (e.g., glacial acetic acid vs. p-toluenesulfonic acid) to balance reaction speed and side reactions. Piperidine has been effective in analogous Mannich base syntheses .
- Temperature Gradients : Use reflux (100–120°C) for faster kinetics but monitor for thermal degradation via TLC/HPLC .
Q. What protocols are used to evaluate the compound’s cytotoxic activity in vitro?
- Methodology :
- Cell Culture : Maintain human cancer cell lines (e.g., MCF-7, HEPG-2) in RPMI-1640 medium with 5% FBS and antibiotics at 37°C/5% CO .
- Dosing : Prepare stock solutions in DMSO (<0.5% final concentration to avoid solvent toxicity) and test concentrations from 1 nM to 100 µM .
- Assay : Use sulforhodamine B (SRB) staining to quantify cell viability after 48–72 hours. Compare IC values to reference agents like CHS-828 .
Q. How are spectral data contradictions resolved during structural elucidation?
- Methodology :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., PubChem or DFT-based tools). Discrepancies in proton splitting may indicate conformational isomers or impurities .
- Batch Analysis : Analyze multiple synthetic batches to distinguish inherent variability (e.g., salt hydration states) from synthesis errors .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the piperazine and thiazole regions .
Q. What strategies are employed to enhance solubility for pharmacological testing?
- Methodology :
- Salt Selection : Test alternative counterions (e.g., mesylate, citrate) if hydrochloride solubility in PBS/DMSO is insufficient .
- Co-Solvents : Use cyclodextrin complexes or surfactants (e.g., Tween-80) to stabilize aqueous suspensions .
- Prodrug Design : Introduce hydrophilic groups (e.g., PEG chains) at non-critical positions to improve bioavailability without altering activity .
Q. How is the hydrochloride salt stability assessed under varying storage conditions?
- Methodology :
- Accelerated Degradation Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor decomposition via HPLC for changes in peak purity .
- Moisture Sensitivity : Use Karl Fischer titration to correlate hydration levels with chemical stability. Hydrochloride salts often require desiccated storage .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
